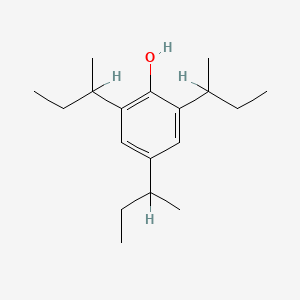

2,4,6-Tri-sec-butylphenol

説明

Structure

3D Structure

特性

CAS番号 |

5892-47-7 |

|---|---|

分子式 |

C18H30O |

分子量 |

262.4 g/mol |

IUPAC名 |

2,4,6-tri(butan-2-yl)phenol |

InChI |

InChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3 |

InChIキー |

LAVMWOGIDKQCDK-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC |

正規SMILES |

CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC |

他のCAS番号 |

5892-47-7 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Foundational & Exploratory

2,4,6-tri-sec-butylphenol chemical structure and properties

Despite a comprehensive search for information on 2,4,6-tri-sec-butylphenol (CAS 5892-47-7), there is a significant scarcity of detailed technical data in the public domain, particularly when compared to its well-studied isomer, 2,4,6-tri-tert-butylphenol (B181104). This guide compiles the available information and provides a comparative context with related sterically hindered phenols.

Chemical Structure and Identification

This compound is a sterically hindered phenol (B47542) with three sec-butyl groups attached to the phenol ring at positions 2, 4, and 6.

Molecular Formula: C₁₈H₃₀O

Molecular Weight: 262.43 g/mol

CAS Number: 5892-47-7

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The available quantitative data for this compound are summarized in the table below. For comparison, data for the more common 2,4,6-tri-tert-butylphenol are also included where available.

| Property | This compound | 2,4,6-tri-tert-butylphenol |

| CAS Number | 5892-47-7 | 732-26-3 |

| Molecular Weight ( g/mol ) | 262.43 | 262.44 |

| Boiling Point (°C) | 297 (at 101,325 Pa) | 278 |

| Density (g/cm³) | 0.911 (at 20°C) | ~0.91 |

| Vapor Pressure (Pa) | 0.06 (at 20°C) | 0.88 (at 25°C) |

| Water Solubility (µg/L) | 790 (at 20°C) | 512 (at 20°C) |

| LogP (octanol-water partition coefficient) | 6.5 (at 30°C) | 6.06 |

Synthesis and Purification

Synthesis

A general workflow for such a synthesis is proposed below:

Caption: Proposed general workflow for the synthesis of this compound.

Purification

Purification of sterically hindered phenols can be challenging due to the presence of various isomers as byproducts. A common method for purifying high-boiling, crystalline phenols like the tert-butyl isomer is melt crystallization[1]. This technique involves partially melting the crude product and then slowly cooling it to allow the desired isomer to crystallize, leaving impurities in the molten phase. It is likely that a similar method could be applied to purify this compound.

Analytical Methods

A specific, validated analytical protocol for this compound is not available in the reviewed literature. However, a general method for the determination of related alkylphenols in food matrices has been described, which involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM)[2].

A general workflow for the analysis of alkylphenols in a sample is outlined below:

Caption: General workflow for the analysis of alkylphenols.

Biological Activity and Toxicology

There is a significant lack of information regarding the specific biological activities of this compound in the context of drug development. Most of the available data relates to its general toxicity.

Antioxidant and Anti-inflammatory Properties

While not specifically studied for the sec-butyl isomer, sterically hindered phenols, in general, are known for their antioxidant properties. The bulky alkyl groups in the ortho and para positions stabilize the phenoxyl radical that is formed upon scavenging a free radical, thereby enhancing their antioxidant activity[2]. It is plausible that this compound exhibits similar antioxidant potential.

Studies on the related compound, 2,4,6-tri-tert-butylphenol, have shown that it can have both pro-oxidant and antioxidant effects depending on the biological system. In some studies, it has demonstrated anti-inflammatory activity in combination with other antioxidants[3].

Cytotoxicity and Toxicology

The available toxicological data for this compound is summarized in the table below.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >2,000 mg/kg |

| EC50 (48h) | Daphnia | - | 0.675 mg/L |

| LC50 (96h) | Fish | - | 2.2 - 5 mg/L |

| NOEC (72h) | Algae | - | 0.0675 mg/L |

| ErC50 (72h) | Algae | - | 0.391 mg/L |

Chronic toxicity studies on 2,4,6-tri-tert-butylphenol in rats have shown that it can cause liver injury characterized by focal necrosis, microcytic anemia, and elevated serum phospholipids (B1166683) and cholesterol levels at high doses[4].

Relevance to Drug Development

Currently, there is no direct evidence to suggest that this compound is being actively investigated as a drug candidate. However, the broader class of sterically hindered phenols has been explored for various therapeutic applications due to their antioxidant and anti-inflammatory properties. For instance, some hindered phenols have been investigated for their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

The general mechanism of action for the antioxidant activity of sterically hindered phenols is illustrated below:

References

- 1. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. mdpi.com [mdpi.com]

- 4. ospar.org [ospar.org]

Synthesis of 2,4,6-tri-sec-butylphenol from Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tri-sec-butylphenol from phenol (B47542). The document details the underlying chemical principles, experimental methodologies, and relevant data, tailored for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Introduction

This compound is a sterically hindered phenol of interest in various fields, including its potential as an antioxidant and as a building block in the synthesis of more complex molecules. Its synthesis from phenol involves the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation, where the aromatic ring of phenol is successively alkylated with sec-butyl groups at the ortho and para positions. This guide will focus on the synthesis utilizing butene as the alkylating agent in the presence of an acid catalyst.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol proceeds via a sequential Friedel-Crafts alkylation mechanism. The key steps are outlined below:

-

Carbocation Formation: The acid catalyst protonates the butene (specifically 2-butene (B3427860), which is more stable than 1-butene) to form a secondary carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the sec-butyl carbocation. This can occur at the ortho and para positions.

-

Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring, yielding a mono-sec-butylphenol (2-sec-butylphenol and 4-sec-butylphenol).

-

Further Alkylation: The mono-substituted phenols can undergo further alkylation to form di-sec-butylphenols (e.g., 2,4-di-sec-butylphenol (B155466) and 2,6-di-sec-butylphenol).

-

Final Alkylation: The di-substituted phenols are then alkylated a third time to yield the final product, this compound.

The reaction pathway is depicted in the following diagram:

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H30O | [1][2] |

| Molecular Weight | 262.43 g/mol | [1][2] |

| CAS Number | 5892-47-7 | [2] |

| Boiling Point | 326.1 °C at 760 mmHg | [1] |

| Density | 0.912 g/cm³ | [1] |

| Flash Point | 146.9 °C | [1] |

| Water Solubility | 790 µg/L at 20 °C | [3] |

| LogP | 5.93 | [1] |

Experimental Protocols

Materials and Equipment

-

Phenol

-

2-Butene (liquefied gas)

-

Anhydrous Aluminum Chloride (AlCl3) or other suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

High-pressure reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and a gas inlet

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Fractional distillation apparatus or column chromatography setup

Proposed Synthesis Procedure

-

Catalyst Preparation and Initial Reaction Setup:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), charge the high-pressure reaction vessel with anhydrous solvent and the Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add molten phenol to the catalyst suspension while stirring.

-

-

Alkylation Reaction:

-

Seal the reaction vessel and begin stirring.

-

Introduce a measured amount of liquefied 2-butene into the vessel.

-

Gradually heat the reaction mixture to the desired temperature (a starting point could be in the range of 150-180°C, based on related syntheses).

-

Monitor the reaction pressure and temperature. The reaction is expected to be exothermic.

-

Maintain the reaction at the target temperature for a specified duration (e.g., 24 hours).

-

-

Workup:

-

Cool the reaction vessel to room temperature and carefully vent any excess butene.

-

Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will likely be a mixture of mono-, di-, and tri-sec-butylated phenols, along with unreacted phenol.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the this compound.

-

A generalized workflow for this experimental procedure is illustrated below:

Caption: Generalized experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the direct synthesis of this compound is limited. However, data from related reactions provide valuable insights into expected conditions and outcomes.

Table 1: Reaction Conditions for the Synthesis of sec-Butylated Phenols

| Starting Material(s) | Alkylating Agent | Catalyst | Temperature (°C) | Pressure | Time (h) | Product(s) | Reference |

| 2-sec-Butylphenol and 2,4-Di-sec-butylphenol | - | Al(Hal)3 | 169.9 | Not specified | 24 | This compound | Not specified |

| Phenol | 1-Butene | Aluminum Phenoxide | 275 | 1000 psig | 4 | o-sec-Butylphenol | Not specified |

Table 2: Spectroscopic Data for this compound and its tert-butyl analog

| Compound | Spectroscopic Data Type | Key Data Points |

| This compound | SMILES | CCC(C)C1=CC(=C(C(=C1)C(C)CC)O)C(C)CC |

| InChI | InChI=1S/C18H30O/c1-7-12(4)15-10-16(13(5)8-2)18(19)17(11-15)14(6)9-3/h10-14,19H,7-9H2,1-6H3 | |

| 2,4,6-tri-tert-butylphenol | ¹H NMR (300 MHz, CDCl₃) | δ 7.21 (s, 2H), 5.02 (s, 1H), 1.45 (s, 18H), 1.30 (s, 9H) |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43 | |

| Mass Spectrum (EI) | m/z 262 (M+), 247, 57 |

The spectroscopic data for the tert-butyl analog can serve as a useful reference for the characterization of this compound, with the expectation of more complex splitting patterns in the NMR spectra due to the presence of the sec-butyl groups.

Conclusion

The synthesis of this compound from phenol is achievable through Friedel-Crafts alkylation with butene using a suitable acid catalyst. While a definitive, optimized protocol is not widely published, the principles of this reaction are well-established, and a robust synthetic procedure can be developed based on analogous reactions. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals to pursue the synthesis and further investigation of this compound. Careful control of reaction conditions, particularly temperature, pressure, and catalyst loading, will be crucial for achieving a good yield and selectivity of the desired tri-substituted product.

References

An In-depth Technical Guide to 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one (CAS 698-10-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and safety information for 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one, a significant compound in the flavor and fragrance industry. This document consolidates key data into structured tables and detailed experimental protocols to serve as a valuable resource for researchers and professionals in drug development and chemical analysis.

Chemical and Physical Properties

5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one, also known as Maple Furanone or Ethyl Fenugreek Lactone, is a key aroma compound valued for its sweet, caramel, and maple-like scent.[1][2] Its organoleptic properties make it a widely used ingredient in the food and fragrance industries.[1][3]

Table 1: Physicochemical Properties of 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one

| Property | Value | Reference |

| CAS Number | 698-10-2 | [1][4] |

| Molecular Formula | C₇H₁₀O₃ | [4][5][6] |

| Molecular Weight | 142.15 g/mol | [1][5] |

| Appearance | Off-white solid | [7] |

| Melting Point | 31-35 °C | [1] |

| Boiling Point | 83-86 °C at 0.5 mmHg | [1] |

| Refractive Index (n20/D) | 1.49 | [1] |

| Solubility | Immiscible with water | [7] |

| Odor | Sweet, maple, caramel, fruity | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

The structural elucidation of 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one is supported by various spectroscopic techniques. A summary of available spectral data is presented below.

Table 2: Summary of Spectral Data for 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one

| Technique | Data Source | Key Features |

| ¹H-NMR | SpectraBase, CN103570649A[8][9] | Data available, specific peak assignments require further analysis. A patent provides the following for a similar compound (5-hydroxy-4-methyl-2(5H)-furanone) in CDCl₃ at 500Hz: δ: 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H).[9] |

| ¹³C-NMR | SpectraBase[8] | Spectrum available for viewing.[8] |

| Infrared (IR) | SpectraBase[8] | 5 FTIR spectra are available for viewing.[8] |

| Mass Spectrometry (MS) | NIST WebBook, SpectraBase[6][8] | Electron ionization mass spectrum and GC-MS data are available.[6][8] |

| UV-Vis | RIFM Safety Assessment[10] | Minor absorption in the 290-700 nm range under neutral and acidic conditions. Significant absorbance under basic conditions.[10] |

Experimental Protocols

Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone

A patented method describes the synthesis of a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, which provides a foundational understanding of the synthesis of such furanone structures.

Protocol based on Patent CN103570649A [9]

-

Reaction Setup: Dissolve glyoxylic acid hydrate (B1144303) (0.5 mol) in 200 ml of ethanol (B145695) in a reaction vessel.

-

Cooling: Cool the solution to 0°C.

-

Addition of Morpholine (B109124): Under stirring, add morpholine (1 mol), ensuring the temperature is maintained below 5°C. Stir for an additional 30 minutes after the addition is complete.

-

Addition of Propionaldehyde (B47417): Add propionaldehyde to the reaction mixture.

-

Reaction: Allow the reaction to proceed.

-

Work-up:

-

Concentrate the reaction solution under reduced pressure at a temperature below 90°C.

-

Add a hydrochloric acid solution to the residue and allow it to react.

-

Extract the residue with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the crude product.

-

-

Purification: Purify the crude product by vacuum distillation (120 ~ 150 °C / 1 ~ 2 mmHg) to obtain 5-hydroxy-4-methyl-2(5H)-furanone.

Analytical Methodology

A stable isotope dilution assay has been developed for the quantification of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone.[11]

Protocol for Quantification by Stable Isotope Dilution Assay [11]

-

Sample Preparation: Prepare aqueous extracts of the sample (e.g., fenugreek seeds, lovage).

-

Acidification and Heating: Boil the aqueous extracts under weakly acidic conditions to increase the yield of the target compound.

-

Isolation: Isolate the acidic compounds from the extract.

-

Analysis by Mass Chromatography (MS-CI):

-

Inject the sample using the "on-column" technique onto a fused silica (B1680970) capillary column (e.g., 30m x 0.32mm, FFAP, 0.25 µm).

-

Perform analysis in the chemical ionization mode (MS-CI) with isobutane (B21531) as the reactant gas.

-

Safety Information

The safety of 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one has been assessed for its use as a fragrance ingredient.

Table 3: Summary of Safety Assessment

| Endpoint | Result | Reference |

| Genotoxicity | Not genotoxic | [10] |

| Skin Sensitization | No sensitizing effects known | [12] |

| Oral Toxicity (Acute) | Harmful if swallowed (LD50: 1,330 mg/kg, rat) | [7][12] |

| Irritation (Skin and Eye) | No irritant effect | [12] |

| Environmental | Not Persistent, Bioaccumulative, and Toxic (PBT) | [10] |

Handling Precautions:

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wear protective gloves and eye protection.[13]

-

In case of ingestion, call a poison center or doctor.[7]

-

Store away from incompatible materials.[7]

Biological Activity and Applications

The primary biological relevance of 5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one is its contribution to the flavor and aroma of various food products. It is found naturally in roasted coffee and is a degradation product of the amino acid threonine.[11][14] Its main application is as a flavoring and fragrance agent in a wide range of consumer products.[1][3] A safety assessment for its use as a fragrance ingredient concluded that it is safe at current use levels.[10] There is limited information available regarding its specific interactions with biological signaling pathways.

Conclusion

5-Ethyl-4-hydroxy-3-methyl-5H-furan-2-one is a well-characterized compound with significant applications in the flavor and fragrance industry. This guide provides a consolidated resource of its physicochemical properties, spectral data, synthesis, and safety information. The provided experimental protocols offer a starting point for further research and development. While its role as an aroma compound is well-established, further investigation into its potential biological activities could unveil new applications.

References

- 1. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG 698-10-2 [sigmaaldrich.com]

- 2. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 7. vigon.com [vigon.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. imreblank.ch [imreblank.ch]

- 12. prod.adv-bio.com [prod.adv-bio.com]

- 13. aurochemicals.com [aurochemicals.com]

- 14. researchgate.net [researchgate.net]

Solubility of 2,4,6-tri-sec-butylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tri-sec-butylphenol, a sterically hindered phenol (B47542) of significant interest in various industrial and research applications, including as an antioxidant in drug formulations. Due to its lipophilic nature, understanding its solubility in organic solvents is critical for its effective use in formulation, synthesis, and quality control.

Introduction to this compound

This compound, with the chemical formula C₁₈H₃₀O, is a substituted phenol characterized by the presence of three sec-butyl groups attached to the phenol ring. This substitution pattern results in significant steric hindrance around the hydroxyl group, which in turn governs its chemical reactivity and physical properties, including its solubility. It is recognized for its antioxidant properties, effectively scavenging free radicals and inhibiting oxidative processes.

Solubility Profile

This compound is a non-polar compound, which dictates its solubility behavior. It is generally characterized as being soluble in most organic solvents while being practically insoluble in water.

Qualitative Solubility

The bulky and non-polar sec-butyl groups contribute to the molecule's overall low polarity, leading to favorable interactions with non-polar and weakly polar organic solvents. While comprehensive quantitative data is sparse in publicly available literature, it is widely reported to be soluble in common organic solvents such as ethanol (B145695) and acetone.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents. The only consistently reported quantitative value is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Aqueous | 20 | 790 µg/L[1] |

The absence of comprehensive quantitative data for organic solvents underscores a knowledge gap and highlights the necessity for experimental determination of these values for specific applications. Researchers are encouraged to determine the solubility in their solvent systems of interest using standardized methods.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is based on the principles outlined in the OECD Test Guideline 105 and is suitable for determining the solubility of this compound in various organic solvents.[2][3][4][5]

Principle

An excess amount of the solid this compound is agitated in the selected organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or water bath

-

Centrifuge (temperature-controlled, if available)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. It is recommended to conduct a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand at the constant test temperature for a sufficient time for the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the vials at the test temperature is recommended.[5]

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-MS method.

-

-

Data Reporting:

-

The solubility should be determined from at least three replicate experiments.

-

The results should be reported as the mean concentration with the standard deviation, typically in units of g/L, mg/mL, or mol/L.

-

The following diagram illustrates the logical workflow for this experimental procedure.

Caption: Workflow for determining the solubility of this compound.

Application as an Antioxidant: Experimental Workflow

The primary application of this compound in many formulations is to prevent oxidative degradation. Its efficacy as an antioxidant can be assessed using various in vitro assays. A general workflow for evaluating the antioxidant activity is presented below.

Caption: Workflow for evaluating the antioxidant activity of a hindered phenol.

Conclusion

This compound is a valuable antioxidant with solubility characteristics that favor its use in non-aqueous systems. While there is a notable lack of comprehensive quantitative solubility data in organic solvents within the public domain, this guide provides a detailed and robust experimental protocol based on the shake-flask method to enable researchers to determine these values for their specific needs. Understanding and quantifying the solubility of this compound is a critical step in harnessing its full potential in research, drug development, and other industrial applications.

References

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,4,6-tri-sec-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the free radical scavenging mechanism of 2,4,6-tri-sec-butylphenol. While experimental data for this specific compound is limited in publicly available literature, this guide extrapolates from the well-understood mechanisms of structurally similar hindered phenols, such as 2,4,6-tri-tert-butylphenol, and incorporates computational studies on related sec-butylated phenols.

Core Concepts in Phenolic Antioxidant Activity

Phenolic compounds are a cornerstone of antioxidant science, primarily exerting their effects through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This action terminates the chain reactions that are characteristic of oxidative stress, a key factor in the degradation of materials and the pathogenesis of numerous diseases. The efficacy of a phenolic antioxidant is largely determined by the stability of the resulting phenoxy radical.

The Free Radical Scavenging Mechanism of this compound

The antioxidant activity of this compound is rooted in its sterically hindered phenolic structure. The primary mechanism of action is Hydrogen Atom Transfer (HAT). In this process, the phenol (B47542) readily donates the hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing it. This process is energetically favorable due to the formation of a stable phenoxy radical.

The three sec-butyl groups at the 2, 4, and 6 positions of the phenol ring play a crucial role in stabilizing the resulting phenoxy radical. This steric hindrance prevents the radical from participating in further oxidative reactions, thereby enhancing its antioxidant capacity. The electron-donating nature of the alkyl groups also contributes to the stabilization of the radical.

A computational study on the closely related 2,6-di-sec-butylphenol (B1583072) supports the hydrogen abstraction from the hydroxyl group as the key step in the scavenging of hydroxyl radicals.[2] This study suggests that the resulting phenoxy radical is stabilized, preventing further propagation of oxidative damage.[2]

Quantitative Data on Antioxidant Activity of Related Phenols

| Compound Name | Assay | IC50 Value | Reference |

| 2,4-di-tert-butylphenol | DPPH | 60 µg/ml | |

| 2,4-di-tert-butylphenol | ABTS | 17 µg/ml |

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for two common assays used to evaluate the free radical scavenging activity of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Preparation of DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle in the dark at 4°C.

-

Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Shake the plate and incubate for 30 minutes in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions.

-

Assay Protocol:

-

Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test sample or positive control to the wells.

-

Shake the plate and incubate for 6-10 minutes at room temperature in the dark.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant activity can be expressed as the IC50 value or as TEAC, which is determined from a standard curve of Trolox.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General Hydrogen Atom Transfer (HAT) mechanism for hindered phenols.

Caption: Proposed reaction of a sec-butylated phenol with a hydroxyl radical.

Caption: A typical experimental workflow for DPPH and ABTS antioxidant assays.

References

An In-depth Technical Guide on the Thermal Stability of 2,4,6-tri-sec-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-tri-sec-butylphenol is a sterically hindered phenolic compound. Such compounds are of significant interest due to their potential antioxidant properties, which are conferred by the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The bulky sec-butyl groups in the 2, 4, and 6 positions sterically hinder the hydroxyl group, which can enhance its stability and reactivity in various applications, including as a potential stabilizer in plastics, rubbers, and oils. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in environments where it may be subjected to elevated temperatures. Thermal decomposition can lead to a loss of efficacy and the generation of potentially hazardous byproducts.

This guide provides a summary of the known physical data for this compound and details the standard experimental protocols for evaluating its thermal stability.

Physicochemical Properties of this compound

The available quantitative data for this compound is limited. The following table summarizes the key physical properties that have been reported in the literature.

| Property | Value |

| CAS Number | 5892-47-7 |

| Molecular Formula | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol |

| Boiling Point | 326.1 °C at 760 mmHg |

| Flash Point | 146.9 °C |

| Density | 0.912 g/cm³ |

| Chemical Stability | Stable under recommended storage conditions.[1] |

Note: No experimental data for decomposition temperature from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) has been found in the public domain.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, the following standard techniques would be employed.

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It provides precise information about the decomposition temperatures and the kinetics of thermal degradation.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for evolved gas analysis.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).[3]

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air or oxygen) can also be performed to assess its stability against oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[4]

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve. The residual mass at the end of the experiment is also quantified.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Instrumentation: A heat-flux or power-compensation DSC instrument.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is usually run under an inert nitrogen atmosphere. For oxidative stability studies, a dynamic oxygen atmosphere is used.[4][6]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature and the peak temperature of the decomposition exotherm provide information on the thermal stability of the compound.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data for this compound, a logical decomposition pathway can be proposed based on the known chemistry of other alkylated phenols.[7][8] The primary mechanism of thermal degradation for hindered phenols typically involves the homolytic cleavage of the C-C bonds of the alkyl substituents.

The decomposition of this compound under inert thermal stress is likely to proceed via the following steps:

-

Initiation: Homolytic cleavage of a C-C bond in one of the sec-butyl groups, likely at the tertiary carbon, to form a stable secondary radical and a methyl radical.

-

Propagation: The initial fragmentation is followed by a cascade of radical reactions, leading to the elimination of butene and the formation of a less substituted phenol. This process can continue for the other sec-butyl groups.

-

Termination: Radical combination and disproportionation reactions will lead to the formation of a complex mixture of smaller hydrocarbon molecules and a char residue at very high temperatures.

The expected primary decomposition products would include butene isomers, smaller alkanes and alkenes, and various substituted phenols with fewer butyl groups.

Visualizations

Caption: Experimental workflow for determining the thermal stability of a phenolic compound.

Caption: A generalized pathway for the thermal decomposition of this compound.

Conclusion

While this compound is a compound of interest for applications requiring antioxidant capabilities, there is a notable absence of publicly available data regarding its thermal stability. The physical properties suggest a relatively high boiling point, but detailed information on its decomposition profile is lacking. The experimental protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry outlined in this guide provide a standard framework for researchers to determine the thermal stability, decomposition kinetics, and potential thermal hazards associated with this compound. Further research is necessary to fully characterize the thermal behavior of this compound to ensure its safe and effective use in various industrial and scientific applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. torontech.com [torontech.com]

- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Alkylated Phenols: A Technical Guide for Researchers

An important note on data availability: Publicly accessible, experimentally derived spectroscopic data (NMR, IR, MS) for 2,4,6-tri-sec-butylphenol (CAS 5892-47-7) is limited. The NIST Chemistry WebBook, a primary source for chemical data, contains thermochemical information for this compound but does not feature its NMR, IR, or mass spectra.[1][2]

To provide a comprehensive guide that adheres to the requested format, this document will present a detailed spectroscopic analysis of the closely related and well-documented isomer, 2,4,6-tri-tert-butylphenol (B181104) (CAS 732-26-3) . This information is intended to serve as a representative example of the type of data and methodologies used in the spectroscopic characterization of highly substituted phenols.

Physicochemical Properties

While comprehensive spectroscopic data for this compound is scarce, some basic physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O | NIST WebBook[1] |

| Molecular Weight | 262.43 g/mol | NIST WebBook[1] |

| CAS Number | 5892-47-7 | NIST WebBook[1] |

| Density | 0.912 g/cm³ | Chemsrc |

| Boiling Point | 326.1 °C at 760 mmHg | Chemsrc |

Spectroscopic Data for 2,4,6-tri-tert-butylphenol (Illustrative Example)

The following sections provide a detailed overview of the NMR, IR, and MS data for 2,4,6-tri-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Data (Solvent: CDCl₃, Frequency: 300 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.21 | s | 2H | Aromatic C-H |

| 5.02 | s | 1H | Phenolic O-H |

| 1.45 | s | 18H | C(CH₃)₃ (ortho) |

| 1.30 | s | 9H | C(CH₃)₃ (para) |

| Data sourced from PubChem.[3] |

¹³C NMR Data (Solvent: CDCl₃, Frequency: 25.16 MHz)

| Chemical Shift (ppm) | Assignment |

| 151.34 | C-OH |

| 141.39 | Aromatic C (ortho) |

| 134.94 | Aromatic C (para) |

| 121.82 | Aromatic C-H |

| 34.54 | Quaternary C (ortho) |

| 31.72 | Quaternary C (para) |

| 30.43 | C(CH₃)₃ (ortho) |

| Data sourced from PubChem.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

Key IR Absorption Bands for 2,4,6-tri-tert-butylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650 | Sharp, weak-medium | Free O-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-strong | Aromatic C=C ring stretch |

| ~1240 | Strong | C-O stretch |

| ~880 | Strong | C-H out-of-plane bend (isolated H) |

| Characteristic ranges for substituted phenols.[4] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Key Mass Fragments for 2,4,6-tri-tert-butylphenol (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 262 | Moderate | Molecular Ion [M]⁺ |

| 247 | High | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

| Data sourced from PubChem and NIST WebBook.[3][5] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenolic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the phenol (B47542) sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard experiment involves a single pulse acquisition. For phenols, the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the sample tube and re-acquiring the spectrum; the O-H peak will disappear due to proton-deuterium exchange.[6]

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid phenol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=C, C-O).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Dissolve a small amount of the phenol sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

(Optional but recommended for phenols) Derivatize the sample to increase its volatility and thermal stability. A common method is silylation, where the acidic O-H proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8][9]

-

-

Instrument Setup:

-

Set the GC oven temperature program to separate the components of the sample. A typical program starts at a low temperature, ramps up to a high temperature, and then holds for a period.

-

Set the injector temperature and transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500). Electron Ionization (EI) at 70 eV is a standard method.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

The GC separates the sample components, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Analyze the mass spectrum of the peak of interest. Identify the molecular ion and characteristic fragment ions.

-

Compare the obtained mass spectrum to a library database (e.g., NIST, Wiley) for confirmation.[10]

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a phenolic compound.

Caption: General workflow for spectroscopic analysis of a phenol sample.

Caption: Workflow for confirming the phenolic O-H signal using D₂O exchange in ¹H NMR.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Industrial Applications of Sec-Butylated Phenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sec-butylated phenols, detailing their synthesis, mechanisms of action, and significant industrial applications. It includes structured data on their physical properties, detailed experimental protocols for performance evaluation, and graphical representations of key chemical processes and workflows.

Introduction to Sec-Butylated Phenols

Sec-butylated phenols are a class of alkylated phenolic compounds characterized by one or more sec-butyl groups attached to a phenol (B47542) ring. Like other hindered phenols, their primary industrial value stems from their antioxidant properties. The sec-butyl groups provide steric hindrance around the hydroxyl group, which is crucial for their function as free-radical scavengers. This structural feature enhances their stability and effectiveness in preventing oxidative degradation in a wide range of materials, including polymers, fuels, lubricants, and rubbers. Common isomers include 2-sec-butylphenol (B1202637), 4-sec-butylphenol, and 2,6-di-sec-butylphenol (B1583072), each with distinct applications.

Synthesis of Sec-Butylated Phenols

The industrial synthesis of sec-butylated phenols is primarily achieved through the Friedel-Crafts alkylation of phenol. This process involves reacting phenol with a sec-butylating agent, typically n-butenes or sec-butanol, in the presence of an acid catalyst.

The choice of catalyst and reaction conditions is critical to control the degree of alkylation and the position (ortho- or para-) of the sec-butyl group(s) on the phenol ring. For instance, achieving selective ortho-alkylation to produce 2-sec-butylphenol or 2,6-di-sec-butylphenol often requires specific catalysts like aluminum phenoxide, which favors substitution at the ortho position.

Diagram 1: Synthesis of 2-sec-Butylphenol and 2,6-di-sec-Butylphenol

Caption: Reaction pathway for the synthesis of sec-butylated phenols via Friedel-Crafts alkylation.

Mechanism of Action as Antioxidants

The efficacy of sec-butylated phenols as antioxidants lies in their ability to interrupt the free-radical chain reactions that lead to oxidative degradation. The phenolic hydroxyl (-OH) group donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and preventing them from abstracting hydrogen from a polymer or hydrocarbon substrate. This action terminates the degradation cycle. The resulting phenoxy radical is stabilized by resonance within the aromatic ring and by the steric hindrance provided by the adjacent sec-butyl groups, which prevents it from initiating new radical chains.

Diagram 2: Antioxidant Mechanism of a Hindered Phenol

Caption: Free-radical scavenging mechanism of hindered phenolic antioxidants.

Industrial Applications

Sec-butylated phenols are utilized across several key industrial sectors, primarily as antioxidants, stabilizers, and chemical intermediates.

In the plastics and rubber industries, these phenols are crucial for preventing degradation during high-temperature processing and throughout the product's service life.[1] They protect materials like polypropylene, polyethylene, and synthetic rubbers from heat, oxygen, and UV radiation, which can otherwise cause discoloration, embrittlement, and loss of mechanical strength.[2][3][4]

-

2,6-di-sec-butylphenol (2,6-DSBP) is a key ingredient in manufacturing antioxidants for the rubber industry and stabilizers for plastics, enhancing durability and preventing premature aging.[1][5] It is also used to produce UV stabilizers that protect materials from degradation caused by sunlight.[1]

Sec-butylated phenols function as stabilizers in fuels and lubricants, preventing the formation of gums and sludge that result from oxidation.[2][6] In aviation fuels, for example, related hindered phenols prevent gumming, ensuring fuel quality and stability.[2] In industrial oils, such as turbine and hydraulic oils, they extend the lubricant's service life by inhibiting oxidation, which is accelerated by high temperatures and the presence of metal catalysts.[7]

-

Typical Treat Rates: While specific data for sec-butylated phenols is limited, hindered phenolic antioxidants are generally used in lubricants at concentrations ranging from 0.1% to 1.0% by weight.

A primary application of sec-butylated phenols is as a precursor for more complex molecules.

-

2-sec-butylphenol (OSBP) is a versatile building block for synthesizing agrochemicals (e.g., Dinoseb, a herbicide), liquid solvent dyes used as fuel markers, and epoxy resins.[7]

-

4-sec-butylphenol (PSBP) is used in biochemical research and has applications in the synthesis of specialty chemicals.[8]

-

2,6-di-sec-butylphenol (2,6-DSBP) serves as a raw material for agrochemical surfactants and various dyes.[1][5]

Data Presentation

| Property | 2-sec-Butylphenol | 4-sec-Butylphenol | 2,6-di-sec-Butylphenol | 2,6-di-tert-butylphenol (for comparison) |

| CAS Number | 89-72-5 | 99-71-8 | 5510-99-6 | 128-39-2 |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₄H₂₂O | C₁₄H₂₂O |

| Molar Mass ( g/mol ) | 150.22 | 150.22 | 206.33 | 206.32 |

| Appearance | Colorless to amber liquid/solid[9] | White to almost white powder/crystal[10][11] | Colorless liquid[1] | Colorless to light yellow solid[12][13] |

| Melting Point (°C) | 16[9] | 59-62[14] | -30[1] | 34-39[13] |

| Boiling Point (°C) | 227-230 | 241[8] | 255-260[1] | 253[13] |

| Density (g/cm³) | 0.977 @ 20°C[9] | 0.961 @ 20°C[10] | 0.89 @ 25°C[1] | 0.914 @ 20°C[13] |

| Solubility in Water | Sparingly soluble | 0.96 g/L @ 25°C[11] | Slightly soluble[1] | Insoluble[13] |

Note: Direct quantitative performance data for sec-butylated phenols is limited in publicly available literature. The following data for related hindered phenols is provided for illustrative purposes to demonstrate typical performance metrics.

| Application | Polymer/Lubricant | Antioxidant Type | Test Method | Performance Metric | Result/Value |

| Polymer Stabilization | Polypropylene (PP) | Generic Phenolic Stabilizer | Oxidative Induction Time (OIT) @ 200°C | OIT (minutes) | Unstabilized PP: <1 minStabilized PP: >30 min |

| Polymer Stabilization | Polyethylene (PE) | Generic Phenolic Stabilizer | Oxidative Induction Time (OIT) @ 205°C | OIT (minutes) | 17.2 minutes[15] |

| Lubricant Stabilization | ISO 32 Grade Oil | Hindered Phenol Formulation | RPVOT (ASTM D2272) | RPVOT (minutes) | 700 minutes[7] |

| Lubricant Stabilization | ISO 46 Grade Oil | Hindered Phenol Formulation | RPVOT (ASTM D2272) | RPVOT (minutes) | 685 minutes[7] |

| Antioxidant Efficacy | In Vitro Assay | 2,4-di-tert-butylphenol | DPPH Radical Scavenging | IC₅₀ (µg/mL) | ~60 |

| Antioxidant Efficacy | In Vitro Assay | Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | IC₅₀ (µg/mL) | ~23-202 |

Experimental Protocols

Detailed methodologies are essential for evaluating the performance of sec-butylated phenols. Below are protocols for three key industry-standard tests.

This method evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst under accelerated conditions.

-

Preparation:

-

Weigh 50 ± 0.5 g of the oil sample and 5 g of distilled water into a glass sample container.

-

Add a polished copper catalyst coil to the oil/water mixture.

-

-

Apparatus Setup:

-

Place the glass container inside the Rotating Pressure Vessel (RPVOT).

-

Seal the vessel and purge with oxygen to remove air.

-

Pressurize the vessel with pure oxygen to 90 psi (620 kPa) at room temperature.

-

-

Test Execution:

-

Place the sealed and pressurized vessel into a heating bath maintained at 150°C.

-

Begin rotating the vessel at 100 rpm at an angle of 30 degrees.

-

Continuously monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then stabilize.

-

-

Data Collection:

This method simulates the damaging effects of sunlight, heat, and moisture on plastic materials using a xenon-arc lamp apparatus.

-

Sample Preparation:

-

Prepare at least three test specimens of the polymer stabilized with the sec-butylated phenol, and three control specimens (unstabilized).

-

Mount the specimens onto holders within the weathering chamber, ensuring they are not under any applied stress.

-

-

Apparatus Setup (Cycle 1):

-

Set the apparatus to use a xenon-arc lamp with daylight filters.

-

Set the irradiance level to 60 W/m² in the 300-400 nm range.

-

Set the Black Panel Temperature to 65°C.

-

Set the relative humidity to 50%.

-

-

Test Execution:

-

Run the following repeating cycle:

-

102 minutes: Light exposure only (dry).

-

18 minutes: Light exposure with a continuous water spray onto the specimens.

-

-

Continue the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours).

-

-

Evaluation:

-

Periodically remove specimens and evaluate changes in their physical properties compared to the unexposed controls.

-

Color Change: Measure the Yellowness Index (YI) or color difference (ΔE*) using a spectrophotometer.

-

Mechanical Properties: Conduct tensile tests (ISO 527) or impact strength tests (ISO 179) to measure any loss of strength or embrittlement.[3]

-

Diagram 3: Experimental Workflow for Polymer Stabilizer Evaluation (ISO 4892-2)

Caption: Workflow for evaluating polymer stabilizers using accelerated weathering.

This is a rapid in-vitro spectrophotometric assay to measure a compound's ability to act as a free-radical scavenger.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of the sec-butylated phenol test compound in methanol.

-

Prepare a series of dilutions of a standard antioxidant (e.g., Ascorbic Acid or Trolox) for calibration.

-

-

Reaction:

-

In a 96-well microplate or cuvettes, add a small volume of each sample dilution (e.g., 20 µL).

-

Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.

-

Prepare a blank control containing only methanol and the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[9][15]

-

References

- 1. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]

- 2. nbinno.com [nbinno.com]

- 3. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]

- 4. researchgate.net [researchgate.net]

- 5. library.geosyntheticssociety.org [library.geosyntheticssociety.org]

- 6. US7662271B2 - Lubricating oil with high oxidation stability - Google Patents [patents.google.com]

- 7. 4-sec-butyl phenol, 99-71-8 [thegoodscentscompany.com]

- 8. 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Para-sec-butylphenol [chembk.com]

- 11. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 13. mdpi.com [mdpi.com]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. focuslab.co.th [focuslab.co.th]

- 16. WearCheck - The Leader in Oil Analysis [wearcheck.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

In-Depth Technical Guide to the Safe Handling of 2,4,6-tri-sec-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2,4,6-tri-sec-butylphenol (CAS No. 5892-47-7). The information is intended for use by trained personnel in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound is a substituted phenol (B47542) compound. Accurate identification and understanding its physical properties are crucial for safe handling.

| Property | Value | Reference |

| CAS Number | 5892-47-7 | [1] |

| Molecular Formula | C₁₈H₃₀O | [1] |

| Molecular Weight | 262.43 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | 326.1 °C at 760 mmHg | [1] |

| Flash Point | 146.9 °C | [1] |

| Density | 0.912 g/cm³ | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning[1]

Toxicological Data

Limited toxicological data is available for this compound. The available data is summarized below.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2,000 mg/kg | [2] |

| EC50 (48h) | Daphnia | - | 0.675 mg/l | [2] |

| LC50 (96h) | Fish | Static | 2.2-5 mg/L | [2] |

| NOEC | Algae | - | 0.0675 mg/L | [2] |

| ErC50 (72h) | Algae | Static | 0.391 mg/L | [2] |

| ErC10 (72h) | Algae | Static | 0.258 mg/L | [2] |

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the required PPE for handling this chemical.

Caption: Required Personal Protective Equipment (PPE).

Detailed Glove Selection: While specific breakthrough times for this compound are not available, general guidance for handling phenols suggests using impervious gloves.[1] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures.[1]

Handling and Storage Protocol

Caption: Protocol for Handling and Storage.

Procedure:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

-

Prevent Dust and Aerosols: Handle the substance in a manner that prevents the formation of dust and aerosols.[1]

-

Storage: Store the chemical in a cool, dry, and well-ventilated location.[1]

-

Container: Keep the storage container tightly sealed when not in use.[1]

Emergency Protocols

The following workflows detail the appropriate responses to various emergency situations.

Caption: First Aid Protocol for Exposure.

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Fire Fighting Protocol:

-

Wear self-contained breathing apparatus for firefighting if necessary.[1]

-

Use appropriate media to extinguish the fire.

-

Cool containers exposed to fire with water spray.

Caption: Protocol for Accidental Release.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service. Do not dispose of via household waste or sewer systems.

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[1] Prevent its release into the environment.[1]

This guide is intended as a summary of the best available information. Always refer to the most current Safety Data Sheet (SDS) for this chemical and consult with a qualified safety professional before handling.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-tri-sec-butylphenol as a Lubricant Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubricants are critical components in a vast array of machinery and engines, where they reduce friction, dissipate heat, and prevent wear. However, under conditions of high temperature and exposure to oxygen, lubricating oils are susceptible to oxidation. This degradation process leads to the formation of sludge, varnish, and corrosive acids, which can significantly impair equipment performance and lead to catastrophic failure. To counteract this, antioxidants are added to lubricant formulations to enhance their oxidative stability and extend their service life.

Hindered phenolic antioxidants are a prominent class of radical scavengers used in lubricants. Their molecular structure, characterized by bulky alkyl groups ortho to the hydroxyl group, allows them to effectively neutralize free radicals that propagate the oxidation chain reaction. This document provides detailed application notes on the use of 2,4,6-tri-sec-butylphenol, a member of the hindered phenol (B47542) family, as a lubricant antioxidant. While specific performance data for this compound is not extensively available in public literature, the principles of its function are analogous to the well-documented 2,4,6-tri-tert-butylphenol. The methodologies and expected performance characteristics outlined herein are based on the established understanding of hindered phenol antioxidants in lubricants.

Mechanism of Action: Hindered Phenol Antioxidants

Hindered phenols, such as this compound, function as primary antioxidants by acting as radical scavengers. The oxidation of lubricating oil is a free-radical chain reaction. The hindered phenol donates a hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), a key intermediate in the oxidation process. This neutralizes the highly reactive peroxy radical, converting it to a more stable hydroperoxide (ROOH), and in turn, the antioxidant is converted into a stable phenoxy radical. The steric hindrance provided by the sec-butyl groups at the 2 and 6 positions of the phenol ring stabilizes this phenoxy radical, preventing it from initiating further oxidation reactions.

Application Notes and Protocols for 2,4,6-Trisubstituted Butylphenols as Fuel Stabilizing Additives

A comprehensive guide for researchers, scientists, and drug development professionals on the application of sterically hindered phenols for fuel stability. This document focuses on 2,4,6-tri-tert-butylphenol (B181104), a widely utilized antioxidant, due to the limited available information on 2,4,6-tri-sec-butylphenol as a fuel additive.

Introduction

Fuel stability is a critical parameter that ensures the performance and longevity of engines. Over time, fuels can degrade through oxidation, leading to the formation of gums, sediments, and other undesirable products. These degradation products can clog fuel filters and injectors, leading to reduced engine efficiency and potential damage. To counteract this, antioxidant additives are commonly blended into fuels.

Among the most effective antioxidants are sterically hindered phenols. Their molecular structure, featuring a hydroxyl group on a benzene (B151609) ring with bulky alkyl groups at the ortho and para positions, allows them to act as potent radical scavengers, terminating the chain reactions of autoxidation. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) as a fuel stabilizing additive. While the initial topic of interest was this compound, a thorough literature search revealed a significant lack of information regarding its use as a fuel additive. In contrast, 2,4,6-tri-tert-butylphenol is a well-documented and widely used fuel antioxidant. Therefore, this guide will focus on the latter as a representative example of this class of compounds.

Application Notes

General Properties and Mechanism of Action

2,4,6-tri-tert-butylphenol is a white crystalline solid soluble in most organic solvents. Its primary function as a fuel additive is to inhibit oxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, which are key intermediates in the fuel oxidation process. This action terminates the oxidation chain reaction and prevents the formation of harmful deposits. The bulky tert-butyl groups sterically hinder the resulting phenoxy radical, preventing it from initiating new oxidation chains.

Applications in Fuels

2,4,6-TTBP is utilized as a stabilizer in a variety of fuels, including:

-

Gasoline: Prevents the formation of gums which can lead to intake valve deposits and carburetor fouling.

-

Diesel Fuel: Improves storage stability and prevents the formation of sediments and sludge.

-

Jet Fuel: Crucial for maintaining thermal-oxidative stability at high temperatures, preventing the formation of deposits in the engine's fuel system.[1][2]

-

Biodiesel: Enhances the oxidative stability of fatty acid methyl esters, which are more prone to oxidation than petroleum-based fuels.

Treat Rates and Performance Data

The typical treat rate for 2,4,6-TTBP in fuels ranges from 10 to 100 parts per million (ppm), depending on the fuel type, its initial stability, and the desired storage life. The following table summarizes representative performance data.

| Fuel Type | Test Method | 2,4,6-TTBP Concentration (ppm) | Performance Improvement (Example) |

| Gasoline | ASTM D525 (Oxidation Stability) | 25 | Induction Period increased by > 240 minutes |

| Diesel Fuel | ASTM D2274 (Long-Term Storage Stability) | 50 | Insoluble residues reduced by > 80% |

| Jet Fuel | ASTM D3241 (JFTOT) | 20 | Tube Deposit Rating improved by < 2 |

| Biodiesel (B100) | EN 14112 (Rancimat) | 100 | Oxidation Stability Index increased by > 6 hours |

Note: The above data are illustrative. Actual performance will vary depending on the specific fuel and test conditions.

Experimental Protocols

Evaluation of Oxidation Stability using the Rancimat Method (EN 14112)

This method is commonly used to determine the oxidation stability of biodiesel and other fuels.

Objective: To measure the induction period of a fuel sample, which is a measure of its resistance to oxidation under accelerated conditions.

Materials:

-

Rancimat apparatus

-

Fuel sample

-

2,4,6-tri-tert-butylphenol

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 2,4,6-TTBP in a suitable solvent (e.g., toluene).

-

Prepare fuel samples with varying concentrations of 2,4,6-TTBP by adding the appropriate amount of the stock solution.

-

Accurately weigh a 3 g sample of the fuel (with or without additive) into a reaction vessel.

-

Place the reaction vessel in the heating block of the Rancimat, set to the desired temperature (e.g., 110 °C for biodiesel).

-

A stream of purified air is passed through the sample.

-

The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

-

The conductivity of the water is continuously measured. The induction period is the time until the conductivity begins to increase rapidly, indicating the formation of volatile carboxylic acids.

-

Record the induction period for each sample.

Determination of Long-Term Storage Stability (ASTM D2274)

This method is used to assess the tendency of distillate fuels to form insolubles and gums under accelerated storage conditions.

Objective: To quantify the amount of total insoluble material formed in a fuel after aging.

Materials:

-

Aging bath capable of maintaining a temperature of 95°C

-

Oxygen delivery system

-

Filtration apparatus with a 0.8 µm membrane filter

-

Fuel sample

-

2,4,6-tri-tert-butylphenol

Procedure:

-

Prepare fuel samples with and without the antioxidant additive.

-

Place 350 mL of the fuel sample into an aging flask.

-

Saturate the sample with oxygen and then place it in the aging bath at 95°C for 16 hours while bubbling oxygen through it.

-

After aging, cool the sample to room temperature.

-

Filter the aged fuel through a pre-weighed 0.8 µm membrane filter.

-

Wash the filter with heptane (B126788) to remove any soluble components.

-

Dry the filter in an oven and weigh it to determine the mass of the insoluble material.

-

Calculate the total insolubles in mg/100 mL.

Visualizations

Caption: Chemical structure of 2,4,6-tri-tert-butylphenol.

Caption: Antioxidant mechanism of 2,4,6-tri-tert-butylphenol in fuel.

Caption: Workflow for evaluating the performance of fuel additives.

References